molecular formula C19H25N5OS B6807799 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide

Cat. No.: B6807799
M. Wt: 371.5 g/mol
InChI Key: BAVILOJMVASYNM-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features an adamantyl group, a thiadiazole ring, and a pyrazole moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-11(15-3-4-20-24(15)2)16(25)21-18-23-22-17(26-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h3-4,11-14H,5-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVILOJMVASYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the thiadiazole ring, which is then further functionalized to introduce the adamantyl and pyrazole groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation, which is particularly relevant in cancer research .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler thiadiazole derivative with broad biological activity.

    Acetazolamide: A thiadiazole-based drug used as a diuretic and for the treatment of glaucoma.

    Methazolamide: Another thiadiazole-based drug with similar applications to acetazolamide.

Uniqueness

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpyrazol-3-yl)propanamide is unique due to its combination of an adamantyl group, a thiadiazole ring, and a pyrazole moiety. This structural complexity may confer unique biological activities and make it a valuable compound for further research and development.

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